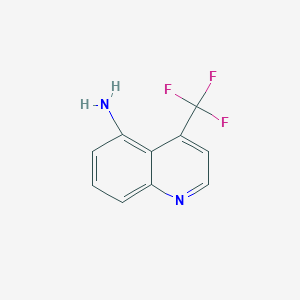

4-(Trifluoromethyl)quinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Trifluoromethyl)quinolin-5-amine” is a chemical compound with the molecular formula C10H7F3N2 . It is used in various fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of “4-(Trifluoromethyl)quinolin-5-amine” derivatives involves various methods. For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy . Another study reported the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)quinolin-5-amine” consists of a benzene ring fused with a pyridine moiety . The InChI key for this compound is MFLUPLVEVVDFOD-UHFFFAOYSA-N .Chemical Reactions Analysis

The trifluoromethyl group in “4-(Trifluoromethyl)quinolin-5-amine” is widely prevalent in many pharmaceuticals and agrochemicals. Its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)quinolin-5-amine” include a molecular weight of 212.17 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Derivatives of 4-(Trifluoromethyl)quinolin-5-amine have been designed and synthesized as potent antitumor agents . These derivatives have shown significant cytotoxicity activity against various cell lines including PC3, K562, and HeLa .

Microtubule Polymerization Inhibitory Activity

These derivatives also exhibit microtubule polymerization inhibitory activity . This means they can prevent the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division. This property makes them potential candidates for cancer treatment.

Tubulin Inhibitors

The representative compound 5e, a derivative of 4-(Trifluoromethyl)quinolin-5-amine, has been identified as a new class of tubulin inhibitors . Tubulin inhibitors interfere with the process of cell division, thereby inhibiting the growth of cancer cells.

Disruption of Tubulin Network

Compound 5e has been observed to disrupt the tubulin network in HeLa cells . This disruption can lead to cell cycle arrest and apoptosis (programmed cell death), further enhancing its potential as an anticancer agent.

Cell Cycle Arrest

In addition to disrupting the tubulin network, compound 5e has been found to arrest HeLa cells at the G2/M phase . The G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or cell division. By arresting cells at this stage, the compound can effectively inhibit cell proliferation.

Induction of Apoptosis

Compound 5e has been shown to induce apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, the compound can help to eliminate cancer cells.

Zukünftige Richtungen

The future directions of “4-(Trifluoromethyl)quinolin-5-amine” research could involve the discovery of many novel applications of this compound in the field of medicinal chemistry . Further studies could focus on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Wirkmechanismus

Target of Action

The primary target of the compound 4-(Trifluoromethyl)quinolin-5-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

4-(Trifluoromethyl)quinolin-5-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound 4-(Trifluoromethyl)quinolin-5-amine affects the cell cycle regulation pathway. By disrupting the microtubule network, it interferes with the normal progression of the cell cycle, specifically arresting cells at the G2/M phase . This disruption can lead to programmed cell death or apoptosis, thereby exerting its anti-proliferative effects .

Pharmacokinetics

The compound’s potent anti-proliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)quinolin-5-amine’s action include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis . These effects contribute to the compound’s anti-proliferative activity against various cell lines .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)quinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWWZFZOMOMGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)

![4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid](/img/structure/B2612838.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2612841.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide](/img/structure/B2612842.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)